molecular formula C13H9I B3055394 9-iodo-9H-fluorene CAS No. 64421-01-8

9-iodo-9H-fluorene

Cat. No. B3055394
CAS RN: 64421-01-8
M. Wt: 292.11 g/mol
InChI Key: YPZMUXQQEWJJSD-UHFFFAOYSA-N
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Description

9-iodo-9H-fluorene is a chemical compound that belongs to the family of fluorene derivatives. It is a halogenated organic compound that has been used in various research applications. The compound is synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 9-iodo-9H-fluorene is not well understood. However, it is believed that the compound acts as an electron acceptor due to the presence of the iodine atom. This property makes it useful in organic electronics applications.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 9-iodo-9H-fluorene. However, studies have shown that the compound is relatively non-toxic and does not cause significant harm to living organisms. It has been used in in vitro experiments to study the effects of organic semiconductors on cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 9-iodo-9H-fluorene in lab experiments is its high purity. The compound can be synthesized with high yields, and impurities can be removed using standard purification methods. However, one of the limitations of using the compound is its relatively high cost compared to other organic compounds.

Future Directions

There are several future directions for research involving 9-iodo-9H-fluorene. One area of interest is the development of new organic semiconductors using the compound as a building block. Another area of interest is the use of the compound as a dopant in OLEDs to improve their performance. Additionally, the compound could be used in the development of new materials for energy storage applications.
Conclusion:
9-iodo-9H-fluorene is a halogenated organic compound that has been used in various scientific research applications. The compound can be synthesized using different methods, and its mechanism of action and physiological effects have been studied. While the compound has several advantages for lab experiments, its high cost remains a limitation. However, there are several future directions for research involving the compound, including the development of new organic semiconductors and materials for energy storage applications.

Scientific Research Applications

9-iodo-9H-fluorene has been used in various scientific research applications. One of the most significant applications is in the field of organic electronics. The compound has been used as a building block for the synthesis of organic semiconductors. It has also been used as a dopant in organic light-emitting diodes (OLEDs) to improve their performance.

properties

IUPAC Name

9-iodo-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9I/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMUXQQEWJJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579941
Record name 9-Iodo-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-iodo-9H-fluorene

CAS RN

64421-01-8
Record name 9-Iodo-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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